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Stomatitis or oral mucositis has been consistently reported as a frequent adverse event in clinical trials of

barasertib, particularly when administered via continuous intravenous infusion.

The table below summarizes key data on its incidence and severity from phase I studies:

Study . . Reported .

. Dosing Regimen . Severity & Notes
Population Incidence
Older AML 7-day continuous Very Common Dose-Limiting Toxicity (DLT): Grade 3
patients (with IV infusion (800- (specific rate not stomatitis/mucositis reported at the
LDAC) [1] 1200 mg) in 28-day  detailed) 1200 mg dose level [1].

cycles

Japanese 7-day continuous Most Common Most frequent non-hematological AE:
patients with IV infusion (50- Non- Stomatitis was among the most
advanced AML 1200 mg) Hematological AE commonly reported adverse events [2].

2]

Patients with
poor prognosis
AML [3]

7-day continuous
IV infusion (1200

mg)

Very Common
(specific rate not
detailed)

Frequent AE: "No new or unexpected
safety findings were observed; the most

common adverse events were nausea

and stomatitis." [3]
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Troubleshooting & Management FAQs

Here are answers to frequently asked questions for managing stomatitis in the context of barasertib

treatment.

¢ Q1: What is the difference between stomatitis and oral mucositis? While the terms are often used

interchangeably in clinical practice, there is a pathophysiological distinction [4]:

o Oral Mucositis is directly caused by the cytotoxic effects of cancer therapy (like barasertib) on
the rapidly dividing cells of the oral mucosa. It is characterized by a clear sequence of
inflammation, ulceration, and healing [5].

o Stomatitis is a broader term for inflammation of the mouth. In targeted therapy contexts, it can
present differently, resembling aphthous ulcers (canker sores), and its pathogenesis is less
directly linked to cell death [4].

e Q2: How is mucositis/stomatitis graded for severity? The Common Terminology Criteria for
Adverse Events (CTCAE) is the standard scale used in oncology trials to grade severity. The

following table compares its criteria for objective signs and subjective symptoms [4]:

Grade Clinical Exam (Objective Criteria) Symptoms (Functional Criteria)

1 Erythema of the mucosa Asymptomatic or mild symptoms;
intervention not indicated

2 Patchy ulcerations or pseudo-membranes Moderate pain; ulcer not interfering with oral
intake; modified diet indicated

3 Confluent ulcerations or pseudo-membranes; Severe pain; interfering with oral intake
bleeding with minor trauma

4 Tissue necrosis; significant spontaneous Life-threatening consequences; urgent
bleeding; life-threatening consequences intervention indicated

¢ Q3: What are the general management strategies for this side effect? Management focuses on
assessment, symptom control, and supportive care [4]:
o Comprehensive Assessment: Regularly evaluate the oral cavity for erythema, ulceration, and
signs of infection. Assess pain levels, nutritional intake, and hydration status.
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o Symptom Control: Manage pain with topical or systemic analgesics. Maintain meticulous oral
hygiene with gentle, frequent mouth rinses (e.g., saline or sodium bicarbonate solutions).
o Dose Modification: As evidenced by clinical trials, stomatitis can be a dose-limiting toxicity.

Protocol-defined dose delays, interruptions, or reductions may be necessary for severe (Grade
>3) cases [1].

The diagram below illustrates the core pathogenesis of conventional oral mucositis, which underpins these

management strategies.

(Chemo/RadiotherapD

1. Initiation
ROS generation & DNA damage
in basal epithelial cells

2. Primary Damage Response
Activation of NF-kB & other
transcription factors

3. Signal Amplification
Pro-inflammatory cytokine
release (TNF-a, IL-1[3, IL-6)

4. Ulceration
Clinical symptoms appear:
Pain, Ulcers, Risk of infection

5. Healing
Treatment cessation leads to
tissue repair and healing
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Key Takeaways for Researchers

¢ Established Toxicity: Stomatitis/mucositis is a well-characterized and frequent non-
hematological adverse event associated with barasertib infusion [1] [3] [2].

e Dose-Limiting Effect: It can be severe enough to act as a dose-limiting toxicity (DLT), influencing
the determination of the Maximum Tolerated Dose (MTD) [1].

¢ Proactive Monitoring is Essential: For professionals designing or conducting trials with barasertib,
implementing robust, proactive monitoring and standardized grading (using CTCAE) for mucositis is
crucial for patient safety and data quality.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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